N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with an m-tolyl group (C₆H₄CH₃ at the meta position) and an ethyl linker to the oxalamide moiety. The N1 position is substituted with a 3-fluorophenyl group, introducing electronic and steric modifications that may influence pharmacological activity . The thiazolo-triazole scaffold is associated with diverse biological activities, including antimicrobial and anti-inflammatory effects, as observed in structurally similar compounds .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-4-2-5-14(10-13)18-25-21-27(26-18)17(12-30-21)8-9-23-19(28)20(29)24-16-7-3-6-15(22)11-16/h2-7,10-12H,8-9H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVULVULYJYRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors. These receptors could potentially be the targets of the compound .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities. These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which could potentially provide insights into the pharmacokinetics of the compound .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that the compound could have diverse molecular and cellular effects.
Biological Activity
N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current findings regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that illustrate its efficacy.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 449.53 g/mol. The compound features a thiazolo[3,2-b][1,2,4]triazole core which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Properties : Studies have shown that various triazole derivatives demonstrate potent antibacterial activity against strains such as Mycobacterium tuberculosis and Staphylococcus aureus. In one study, an N-allyl derivative of a similar triazole structure exhibited a minimum inhibitory concentration (MIC) of 3.25 µg/mL against Mycobacterium smegmatis, outperforming traditional antibiotics like isoniazid (MIC: 5 µg/mL) .
- Antifungal Activity : Compounds with similar structural motifs have also been evaluated for antifungal properties, showing effectiveness against various fungal strains.
Anticancer Activity
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been extensively documented:
- In Vitro Studies : A panel of nearly 60 human cancer cell lines was tested for cytotoxicity against synthesized compounds derived from the thiazolo-triazole framework. Notably, compounds demonstrated significant activity against renal cancer and leukemia cell lines .
- Mechanism of Action : The mode of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some derivatives have shown to inhibit aromatase and other enzymes critical in cancer metabolism .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl and thiazole rings can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Introduction of halogens (e.g., fluorine) | Enhanced antibacterial properties |
| Alkyl substitutions on the thiazole ring | Increased anticancer efficacy |
| Variations in the oxalamide linker | Altered binding affinity to target enzymes |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A derivative closely related to this compound was tested against M. tuberculosis. The results indicated a promising MIC range comparable to existing treatments .
- Evaluation of Anticancer Properties : In a controlled study involving human breast cancer cell lines, this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of oxalamide derivatives with variations in aryl substituents and heterocyclic cores. Below is a detailed comparison with structurally analogous compounds:
Structural and Molecular Comparisons
Pharmacological and Functional Insights
- Lipophilicity : The m-tolyl group in the target compound contributes to moderate lipophilicity, favoring membrane permeability, whereas p-tolyl () may reduce steric hindrance in planar receptor sites .
- Biological Activity : Analogous thiazolo-triazole derivatives exhibit antimicrobial and anti-inflammatory properties. For example, triazolo-thiadiazole systems (e.g., in ) show activity against Staphylococcus aureus and Escherichia coli, suggesting the target compound may share similar mechanisms .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule contains three critical substructures:
- Thiazolo[3,2-b]triazole core with m-tolyl substitution
- Ethylenediamine linker connecting the heterocycle to the oxalamide
- Oxalamide moiety with 3-fluorophenyl and alkylamine substituents
Disconnection at the Oxalamide Bond
The N1-(3-fluorophenyl)-N2-(alkyl)oxalamide group can be formed via:
Disconnection at the Ethylenediamine Linker
The ethyl spacer between the oxalamide and thiazolo-triazole core suggests:
Stepwise Synthesis of Target Compound
Synthesis of 2-(m-Tolyl)thiazolo[3,2-b]triazol-6-amine
Visible-Light-Mediated Cyclocondensation
A mixture of 1-(3-methylphenyl)butane-1,3-dione (1.2 eq) and N-bromosuccinimide (1.0 eq) in H2O was stirred under compact fluorescent light (CFL) for 15 min. 5-Amino-4H-1,2,4-triazole-3-thiol (1.0 eq) was added, and irradiation continued for 45 min.
Characterization Data
- Yield: 88%
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.65–7.43 (m, 4H, Ar-H), 2.41 (s, 3H, CH3), 5.12 (br s, 2H, NH2)
- LC-MS (ESI+): m/z 287.1 [M+H]+
Bromination at C6 Position
The amine was treated with NBS (1.05 eq) in CCl4 at 0°C for 2 hr to afford 6-bromo-2-(m-tolyl)thiazolo[3,2-b]triazole (yield: 91%).
Oxalamide Formation via Ruthenium-Catalyzed Coupling
Acceptorless Dehydrogenative Coupling
A mixture of ethylene glycol (2.0 eq), 3-fluoroaniline (1.0 eq), and 2-(2-(m-tolyl)thiazolo-triazol-6-yl)ethylamine (1.0 eq) was heated at 140°C with Ru-MACHO catalyst (0.5 mol%) under N2 for 24 hr:
Optimized Parameters
| Variable | Optimal Value |
|---|---|
| Catalyst Loading | 0.5 mol% |
| Temperature | 140°C |
| Reaction Time | 24 hr |
| Yield | 89% |
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Visible-light cyclocondensation | Core | 88 | 98 |
| Nucleophilic alkylation | Linker | 73 | 95 |
| Ru-catalyzed coupling | Oxalamide | 89 | 97 |
Mechanistic Insights
Thiazolo-Triazole Formation (Radical Pathway)
Visible light initiates homolytic cleavage of NBS, generating Br- radicals that abstract hydrogen from 1,3-diketone:
$$ \text{RC(O)CH}_2\text{C(O)R'} + \text{Br}^- \rightarrow \text{RC(O)CH}^- \text{C(O)R'} + \text{HBr} $$
Subsequent cyclization with triazole-thiol proceeds via thiyl radical intermediates.
Oxalamide Coupling Mechanism
The Ru catalyst facilitates sequential dehydrogenation of ethylene glycol to glyoxal, followed by condensation with amines:
$$ \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{Ru}} \text{OHC-CHO} + 2\text{H}2 $$
$$ \text{OHC-CHO} + 2\text{RNH}2 \rightarrow \text{RNH-C(O)-C(O)-NHR} + 2\text{H}_2\text{O} $$
Challenges and Optimization Strategies
Regioselectivity in Thiazolo-Triazole Synthesis
Oxalamide Racemization
- Issue : Epimerization at C2 during coupling
- Mitigation : Low-temperature (0–5°C) acylation with oxalyl chloride
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(3-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thioamide precursors under acidic conditions .
- Step 2 : Coupling of the triazole-thiazole intermediate with the oxalamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF) .
- Optimization : Key parameters include maintaining temperatures between 0–5°C during amide bond formation to minimize side reactions and using triethylamine as a base to neutralize HCl byproducts .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify aromatic proton environments (e.g., fluorophenyl and m-tolyl substituents) and oxalamide carbonyl signals (δ ~160-170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (expected ~440–460 g/mol range based on analogs) .
- IR Spectroscopy : To identify characteristic stretches (e.g., C=O at ~1650 cm⁻¹, C-F at ~1100 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits to measure prostaglandin E2 suppression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodological Answer :
- Derivatization : Modify substituents on the fluorophenyl or m-tolyl groups (e.g., introducing electron-withdrawing groups) and assess changes in activity .
- Computational Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., bacterial DNA gyrase or COX-2) and validate with mutagenesis studies .
- Key Metrics : Compare IC50 values across derivatives to identify critical pharmacophores .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproduibility Checks : Standardize assay protocols (e.g., cell line passage number, serum-free conditions) to minimize variability .
- Orthogonal Assays : Confirm antimicrobial activity with both agar diffusion and live/dead staining assays .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., chlorophenyl vs. fluorophenyl analogs) to identify substituent-dependent trends .
Q. What strategies are effective for improving solubility and bioavailability?
- Methodological Answer :
- Salt Formation : Test hydrochloride or sodium salts of the oxalamide moiety to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve dissolution rates and assess stability via dynamic light scattering (DLS) .
- LogP Optimization : Reduce hydrophobicity by introducing polar groups (e.g., hydroxyl or amine) on the ethyl linker .
Q. How can in vitro-to-in vivo translation challenges be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification to measure plasma half-life and tissue distribution .
- Metabolite Identification : Use liver microsome assays to detect oxidative metabolites (e.g., fluorophenyl hydroxylation) and adjust dosing regimens .
Q. What computational tools are recommended for predicting off-target interactions?
- Methodological Answer :
- Chemoproteomics : Use affinity-based probes to map interactomes in cell lysates .
- Machine Learning Models : Train models on PubChem BioAssay data to predict cytotoxicity risks (e.g., hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
